molecular formula C12H17NO4S B2567161 2-(Benzenesulfonamido)-3-methylpentanoic acid CAS No. 168974-60-5

2-(Benzenesulfonamido)-3-methylpentanoic acid

Cat. No.: B2567161
CAS No.: 168974-60-5
M. Wt: 271.33
InChI Key: WWGFHIUBQGZSMR-UHFFFAOYSA-N
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Description

2-(Benzenesulfonamido)-3-methylpentanoic acid is an organic compound that features a benzenesulfonamide group attached to a 3-methylpentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonamido)-3-methylpentanoic acid typically involves the reaction of benzenesulfonyl chloride with 3-methylpentanoic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonamido)-3-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonamido)-3-methylpentanoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways by modulating the activity of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler analog with similar functional groups but lacking the 3-methylpentanoic acid moiety.

    Sulfanilamide: Another sulfonamide compound with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

Uniqueness

2-(Benzenesulfonamido)-3-methylpentanoic acid is unique due to its specific structure, which combines the properties of both benzenesulfonamide and 3-methylpentanoic acid. This unique combination allows it to exhibit distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-(benzenesulfonamido)-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-3-9(2)11(12(14)15)13-18(16,17)10-7-5-4-6-8-10/h4-9,11,13H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGFHIUBQGZSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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